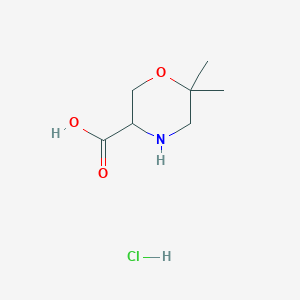

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

Description

Properties

IUPAC Name |

6,6-dimethylmorpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO3.ClH/c1-7(2)4-8-5(3-11-7)6(9)10;/h5,8H,3-4H2,1-2H3,(H,9,10);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLGQALHYUKMJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC(CO1)C(=O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1255098-60-2 | |

| Record name | 3-Morpholinecarboxylic acid, 6,6-dimethyl-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1255098-60-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the core physicochemical properties of 6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride, a key intermediate in the synthesis of pharmaceuticals and agrochemicals. As a Senior Application Scientist, this document is structured to deliver not just data, but a strategic understanding of why each property is critical in the context of drug development and process chemistry. We will explore the anticipated properties based on analogous structures and detail the self-validating experimental protocols required for their definitive determination.

Introduction: The Significance of a Substituted Morpholine Carboxylic Acid

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (CAS No: 1255098-60-2) is a heterocyclic compound whose structural motifs—a morpholine ring, a carboxylic acid, and gem-dimethyl substitution—confer specific and valuable characteristics. The morpholine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its favorable metabolic stability and pharmacokinetic properties. The carboxylic acid provides a handle for further synthetic elaboration and influences solubility and salt formation, while the gem-dimethyl group at the 6-position can impart steric effects that may influence binding to biological targets and metabolic pathways.

The hydrochloride salt form is intentionally chosen to enhance the compound's stability and aqueous solubility, crucial attributes for its application in multi-step syntheses and for potential formulation development.[1] Understanding the fundamental physicochemical properties of this molecule is paramount for its effective use, from reaction optimization to predicting its behavior in biological systems.

Core Physicochemical Properties: A Predictive and Experimental Approach

Direct experimental data for 6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride is not extensively available in public literature. Therefore, we present a combination of predicted values based on its constituent parts and closely related analogs, alongside the robust experimental methodologies required for their validation.

Table of Physicochemical Properties

| Property | Predicted/Reported Value | Significance in Drug Development & Synthesis |

| Molecular Formula | C7H14ClNO3 | Defines the elemental composition and is the basis for molecular weight calculation. |

| Molecular Weight | 195.64 g/mol | Essential for all stoichiometric calculations in synthesis and for converting between mass and molar units in analytical procedures. |

| Appearance | White to off-white solid | The physical form is a primary indicator of purity and handling requirements. |

| Melting Point | Estimated: 200-220 °C | A sharp melting point is an indicator of purity. The value is critical for determining the upper-temperature limits for drying and storage. |

| Solubility | Predicted: High in water and polar protic solvents (e.g., methanol, ethanol). Low in non-polar aprotic solvents (e.g., hexanes, toluene). | Solubility dictates the choice of reaction solvents, purification methods (crystallization), and is a key determinant of bioavailability in drug development. |

| pKa | Estimated: Carboxylic acid ~2-3; Morpholine nitrogen ~6-7 | The ionization state at different pH values is crucial for understanding its solubility, lipophilicity, and interaction with biological targets. It also guides the selection of buffers for analytical methods and formulation. |

Causality Behind Predicted Values:

-

Melting Point: The parent compound, morpholine-3-carboxylic acid, has a reported melting point of 245-250°C. The addition of the gem-dimethyl group may slightly disrupt the crystal lattice, leading to a moderately lower melting point. The hydrochloride salt form generally results in a higher melting point compared to the free base due to strong ionic interactions.

-

Solubility: The presence of the carboxylic acid, the morpholine nitrogen (which will be protonated in the hydrochloride salt), and the ether oxygen all contribute to the molecule's polarity, suggesting good solubility in polar solvents. The hydrochloride salt form significantly enhances aqueous solubility.

-

pKa: The pKa of the carboxylic acid is expected to be in the typical range for an alpha-amino acid, slightly lowered by the electron-withdrawing effect of the protonated amine. The pKa of the morpholine nitrogen will be lower than that of a simple secondary amine due to the electron-withdrawing effect of the ether oxygen.

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity, the predicted properties must be confirmed through rigorous experimental validation. The following are step-by-step methodologies for key experiments.

Determination of Melting Point (Capillary Method)

-

Sample Preparation: Ensure the sample is finely powdered and thoroughly dried to remove any residual solvent.

-

Capillary Loading: Pack the dry sample into a capillary tube to a height of 2-3 mm.

-

Instrumentation: Place the capillary tube in a calibrated melting point apparatus.

-

Heating Profile: Use a rapid heating rate to approximate the melting point, then repeat with a fresh sample using a slower heating rate (1-2 °C/min) around the expected melting point to ensure accuracy.

-

Observation: Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid. A narrow melting range (<2 °C) is indicative of high purity.

Aqueous Solubility Determination (Shake-Flask Method)

-

Equilibrium Setup: Add an excess amount of the compound to a known volume of deionized water in a sealed flask.

-

Incubation: Agitate the flask at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Centrifuge or filter the suspension to separate the undissolved solid from the saturated solution.

-

Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method such as HPLC-UV or LC-MS.

-

Calculation: Express the solubility in mg/mL or mol/L.

Workflow for Solubility Determination```dot

Solid-State Characterization: Beyond the Basics

For a crystalline solid, understanding its solid-state properties is critical for formulation development and ensuring batch-to-batch consistency.

Hygroscopicity

Given the presence of polar functional groups and its nature as a hydrochloride salt, 6,6-dimethyl-morpholine-3-carboxylic acid hydrochloride is likely to be hygroscopic.

Experimental Protocol: Dynamic Vapor Sorption (DVS)

-

Sample Preparation: Place a known mass of the sample in the DVS instrument.

-

Drying: Dry the sample under a stream of dry nitrogen until a stable weight is achieved.

-

Sorption/Desorption Cycle: Subject the sample to a programmed cycle of increasing and then decreasing relative humidity (RH) at a constant temperature.

-

Data Analysis: Plot the change in mass versus RH. The degree of water uptake at a given RH classifies the material's hygroscopicity.

Polymorphism

Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly impact its physical properties, including solubility and stability.

Screening for Polymorphs:

A comprehensive polymorph screen would involve recrystallizing the compound from a diverse range of solvents and under various conditions (e.g., different temperatures, evaporation rates). Each resulting solid form should then be analyzed by techniques such as:

-

X-ray Powder Diffraction (XRPD): Provides a unique fingerprint for each crystalline form.

-

Differential Scanning Calorimetry (DSC): Can identify different polymorphs by their distinct melting points and thermal events.

-

Thermogravimetric Analysis (TGA): Determines the presence of solvates or hydrates.

Logical Relationship of Solid-State Forms

Caption: Potential relationships between amorphous and polymorphic forms.

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the chemical structure and for quality control purposes.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Will provide detailed information about the chemical environment of each proton and carbon atom, confirming the connectivity of the molecule.

-

Infrared (IR) Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the O-H and C=O stretches of the carboxylic acid, the N-H stretch of the protonated amine, and the C-O-C stretch of the ether.

-

Mass Spectrometry (MS): Will confirm the molecular weight of the free base and provide fragmentation patterns that can further aid in structural elucidation.

Conclusion

References

-

MySkinRecipes. (n.d.). 6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride. Retrieved from [Link]

-

ChemBK. (n.d.). MORPHOLINE-3-CARBOXYLIC ACID. Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Structure and Stereochemistry of 6,6-Dimethyl-morpholine-3-carboxylic acid Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a chiral heterocyclic building block of significant interest in medicinal chemistry. Its rigid, substituted morpholine scaffold makes it a valuable component in the design of novel therapeutic agents, particularly those targeting the central nervous system (CNS).[1] The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is a privileged scaffold in drug discovery due to its ability to improve the physicochemical properties of molecules, such as solubility and metabolic stability, and to facilitate passage across the blood-brain barrier. The gem-dimethyl substitution at the 6-position introduces conformational constraints that can be exploited to enhance binding affinity and selectivity for biological targets. This guide provides a comprehensive overview of the structure, stereochemistry, synthesis, and analytical characterization of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, offering insights for its effective application in research and drug development.

Molecular Structure and Physicochemical Properties

The chemical structure of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is characterized by a morpholine ring with a carboxylic acid group at the 3-position and two methyl groups at the 6-position. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media.[1]

Table 1: Physicochemical Properties of 6,6-Dimethyl-morpholine-3-carboxylic acid Hydrochloride

| Property | Value | Source |

| CAS Number | 1255098-60-2 (racemate) | [1] |

| 1313277-24-5 ((S)-enantiomer) | ||

| Molecular Formula | C₇H₁₄ClNO₃ | |

| Molecular Weight | 195.65 g/mol | |

| Appearance | Solid | |

| Storage | 2-8°C, Inert Gas | [1] |

Stereochemistry and Conformational Analysis

The stereochemistry of 6,6-Dimethyl-morpholine-3-carboxylic acid is defined by the chiral center at the C3 position, which gives rise to two enantiomers: (S)-6,6-Dimethyl-morpholine-3-carboxylic acid and (R)-6,6-Dimethyl-morpholine-3-carboxylic acid. The absolute configuration at C3 is crucial for the biological activity of molecules incorporating this scaffold, as stereoisomers often exhibit different pharmacological profiles.

The morpholine ring typically adopts a chair conformation, similar to cyclohexane. In the case of 6,6-Dimethyl-morpholine-3-carboxylic acid, the bulky gem-dimethyl group at the C6 position significantly influences the ring's conformational preference. This substitution pattern introduces steric hindrance that can lock the ring into a specific chair conformation, thereby reducing conformational flexibility.

The relative orientation of the carboxylic acid group at C3 can be either axial or equatorial. In a 1,3-disubstituted cyclohexane-like system, the thermodynamically more stable conformation generally places the larger substituent in the equatorial position to minimize steric interactions. Therefore, it is expected that the carboxylic acid group at C3 will preferentially occupy the equatorial position to avoid unfavorable 1,3-diaxial interactions with the axial protons on the ring. The specific conformation will, however, be influenced by the solvent and pH.

Caption: Stereochemical and conformational aspects of 6,6-Dimethyl-morpholine-3-carboxylic acid.

Synthesis

The synthesis of chiral morpholine-3-carboxylic acid derivatives often starts from readily available chiral precursors, such as amino acids. A plausible synthetic route to (S)-6,6-Dimethyl-morpholine-3-carboxylic acid can be envisioned starting from L-serine, as outlined in a patent for the synthesis of the non-dimethylated analog.[2][3] The key steps would involve the protection of the amino and carboxylic acid groups of L-serine, followed by the introduction of the gem-dimethyl group and subsequent cyclization to form the morpholine ring.

A potential synthetic workflow is as follows:

Caption: Proposed synthetic workflow for (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

Experimental Protocol (Hypothetical, based on related syntheses):

-

Protection of L-Serine: L-serine is first protected at the amine and carboxylic acid functionalities. For example, the amine can be protected with a Boc group and the carboxylic acid can be converted to a tert-butyl ester.[2][3]

-

Oxidation and Grignard Addition: The primary alcohol of the protected serine derivative is oxidized to an aldehyde. Subsequent reaction with a methyl Grignard reagent (CH₃MgBr) would yield a secondary alcohol. A second oxidation followed by another Grignard addition would introduce the second methyl group, forming a tertiary alcohol.

-

Cyclization: The protecting groups are selectively removed, and the molecule is induced to cyclize. This could be achieved by converting the tertiary alcohol to a leaving group (e.g., mesylate or tosylate) and subsequent intramolecular nucleophilic substitution by the deprotected amine.

-

Final Deprotection and Salt Formation: Any remaining protecting groups are removed, and the final product is isolated as the hydrochloride salt by treatment with HCl in a suitable solvent.

Spectroscopic Characterization

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Notes |

| C3-H | 3.5 - 4.0 | 55 - 60 | Methine proton adjacent to the carboxylic acid and nitrogen. |

| C2-H₂ | 3.0 - 3.8 | 45 - 50 | Methylene protons adjacent to the nitrogen. |

| C5-H₂ | 3.8 - 4.5 | 65 - 70 | Methylene protons adjacent to the oxygen. |

| C6-(CH₃)₂ | 1.0 - 1.5 | 20 - 30 | Two singlets for the gem-dimethyl groups. |

| -COOH | 10 - 13 (broad) | 170 - 180 | Carboxylic acid proton, exchangeable with D₂O. |

Note: Predicted chemical shifts are approximate and can vary depending on the solvent and other experimental conditions.

Applications in Drug Discovery

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride serves as a crucial intermediate in the synthesis of complex bioactive molecules.[1] The morpholine moiety is a common feature in many CNS-active drugs, and the gem-dimethyl substitution provides a level of conformational rigidity that can be advantageous for achieving high target affinity and selectivity. While specific drug candidates synthesized from this exact building block are not widely reported in publicly accessible literature, its structural motifs are present in various developmental and approved drugs. The incorporation of this scaffold can lead to compounds with improved pharmacokinetic profiles, making it an attractive building block for the development of new treatments for neurological and psychiatric disorders.

Conclusion

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a valuable chiral building block with significant potential in medicinal chemistry. Its well-defined stereochemistry and conformationally constrained structure make it an ideal starting material for the synthesis of complex and potent drug candidates. A thorough understanding of its structure, stereochemistry, and synthesis is essential for its effective utilization in the design and development of next-generation therapeutics. Further research into the synthesis of specific drug candidates using this intermediate will likely highlight its importance in the field of drug discovery.

References

-

PubChemLite. (3s)-6,6-dimethyl-5-oxothiomorpholine-3-carboxylic acid. Available at: [Link]

-

MySkinRecipes. 6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride. Available at: [Link]

-

MDPI. X-ray Crystal Structure and Hirshfeld Analysis of Gem-Aminals-Based Morpholine, Pyrrolidine, and Piperidine Moieties. Available at: [Link]

- Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

- Google Patents. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid.

-

The Royal Society of Chemistry. Supporting Information for Stable carboxylic acid derivatized alkoxy silanes. Available at: [Link]

-

PMC. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Available at: [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Available at: [Link]

-

ResearchGate. Determination of Absolute Structure of Chiral Crystals Using Three-Wave X-ray Diffraction. Available at: [Link]

-

ResearchGate. X-ray single crystal structure of 4-(dichloromethyl)-2-(morpholin-4-yl)-3-nitrobenzo[h]quinoline (11b). Available at: [Link]

-

ResearchGate. Stereoselective Polymer-Supported Synthesis of Morpholine and Thiomorpholine-3-Carboxylic Acid Derivatives. Available at: [Link]

-

MDPI. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

-

ResearchGate. Synthesis of (±)‐6,6‐[2H6]dimethyl‐11‐nor‐Δ9‐tetrahydrocannabivarin‐9‐carboxylic acid. Available at: [Link]

-

National Institutes of Health. Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Available at: [Link]

Sources

- 1. 6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride [myskinrecipes.com]

- 2. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 3. CN102617503B - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

Solubility Profile of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in Organic Solvents: A Methodological Framework

An In-depth Technical Guide for the Scientific Professional

Abstract: The determination of a compound's solubility is a cornerstone of chemical and pharmaceutical development, influencing everything from reaction kinetics and purification strategies to formulation and bioavailability. This guide provides a comprehensive technical framework for researchers, chemists, and drug development professionals to determine and understand the solubility of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in various organic solvents. Given the absence of extensive public data for this specific molecule, this document emphasizes robust experimental design and the foundational principles governing its solubility. We present detailed protocols, explain the causality behind methodological choices, and offer a predictive analysis based on the compound's structural features.

Introduction and Strategic Importance

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a heterocyclic compound incorporating a morpholine scaffold, a structure prevalent in medicinal chemistry. Understanding its solubility is not merely an academic exercise; it is a critical prerequisite for its practical application. In drug discovery, poor solubility can lead to unreliable results in biological assays and significant challenges in developing a viable dosage form.[1][2] For synthetic chemists, solubility dictates the choice of solvents for reactions, crystallization, and chromatography.

This guide is structured to empower the laboratory scientist to:

-

Predict solubility behavior based on molecular structure and solvent properties.

-

Execute a reliable experimental protocol to quantify thermodynamic solubility.

-

Interpret the resulting data within a sound theoretical context.

Molecular Structure Analysis and Predicted Solubility Behavior

The solubility of a solute in a given solvent is governed by the principle of "like dissolves like," which is a reflection of the intermolecular forces between solute and solvent molecules. The structure of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride offers several key features that dictate its interactions:

-

Ionic Character: As a hydrochloride salt, the molecule is ionic. This suggests strong interactions with polar solvents capable of solvating the charged species (the protonated morpholine nitrogen and the chloride anion).

-

Polar Functional Groups: The presence of a carboxylic acid (-COOH) and the ether oxygen and tertiary amine nitrogen within the morpholine ring make the molecule highly polar. The carboxylic acid can act as both a hydrogen bond donor and acceptor, while the morpholine heteroatoms are hydrogen bond acceptors.

-

Nonpolar Regions: The gem-dimethyl group on the morpholine ring and the aliphatic backbone introduce lipophilic character, which may contribute to solubility in less polar environments, although this effect is likely overshadowed by the polar and ionic groups.

Predicted Solubility Trends:

-

High Solubility: Expected in polar protic solvents like methanol, ethanol, and water. These solvents can engage in strong hydrogen bonding and effectively solvate the ionic salt.

-

Moderate to High Solubility: Expected in polar aprotic solvents such as DMSO (dimethyl sulfoxide) and DMF (dimethylformamide). These solvents have large dipole moments and can solvate the cation, although they cannot act as hydrogen bond donors to the chloride anion as effectively as protic solvents.

-

Low to Negligible Solubility: Expected in nonpolar solvents like hexane, toluene, and diethyl ether. The energy required to break the strong ionic and polar interactions of the solute crystal lattice would not be compensated by the weak van der Waals forces established with nonpolar solvent molecules.

The formation of a hydrochloride salt is a common strategy to enhance aqueous solubility. However, in organic media, its effect can be complex. In the presence of other chloride sources, the common ion effect can suppress solubility.[3][4]

Experimental Determination of Thermodynamic Solubility

For accurate and reproducible solubility data, the Shake-Flask Method is considered the gold standard.[5][6] It is designed to measure equilibrium (or thermodynamic) solubility, which represents the stable, saturated concentration of a solute at a given temperature.

Rationale for Method Selection

The shake-flask method is chosen over kinetic or high-throughput screening methods (like nephelometry) because it provides the true equilibrium solubility value.[7] Kinetic methods often rely on the precipitation of a compound from a DMSO stock solution and can overestimate solubility by generating supersaturated solutions.[5] For foundational chemical characterization, the thermodynamic value is indispensable.

Detailed Experimental Protocol: Shake-Flask Method

This protocol is designed as a self-validating system to ensure data integrity.

Materials and Equipment:

-

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (solid)

-

Selected organic solvents (analytical grade or higher)

-

4 mL glass vials with PTFE-lined screw caps

-

Thermostatic shaker/incubator

-

Analytical balance (± 0.01 mg)

-

Calibrated pipettes

-

Centrifuge

-

Syringes and solvent-compatible 0.22 µm syringe filters (e.g., PTFE, nylon)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

-

Volumetric flasks for standard preparation

Workflow Diagram:

Caption: Workflow for the Shake-Flask Solubility Determination.

Step-by-Step Procedure:

-

Preparation of Vials: To a series of glass vials, add an excess amount of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride. "Excess" is critical; there must be visible solid remaining at the end of the experiment to ensure saturation. A starting point is ~10-20 mg.

-

Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

Equilibration: Tightly cap the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25.0 ± 0.5 °C). Agitate the samples for a sufficient period to reach equilibrium. A minimum of 24 hours is recommended, but 48 or 72 hours may be necessary.

-

Expertise Insight: To validate the equilibration time, you can measure the concentration at multiple time points (e.g., 24h and 48h). Equilibrium is reached when the concentration no longer increases.[8]

-

-

Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure a particle-free sample for analysis, use one of the following methods:

-

Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes). Carefully pipette the clear supernatant for analysis.

-

Filtration: Directly filter the supernatant using a syringe fitted with a chemical-resistant 0.22 µm filter. Discard the first ~200 µL to saturate the filter and avoid adsorption effects.

-

-

Quantification: Determine the concentration of the dissolved compound in the supernatant using a pre-validated analytical method like HPLC-UV.

-

Prepare a stock solution of the compound in the test solvent of a known concentration.

-

Create a multi-point calibration curve (minimum 5 points) by making serial dilutions of the stock solution.

-

Dilute the saturated supernatant sample to fall within the linear range of the calibration curve.

-

Calculate the concentration in the original sample, accounting for the dilution factor.

-

-

Data Reporting: Report the solubility in g/L or mg/mL at the specified temperature. The experiment should be performed in triplicate for each solvent to ensure statistical validity.

Factors Influencing Solubility and Data Interpretation

Understanding the factors that control solubility is key to interpreting experimental data and troubleshooting issues.

Solvent Physicochemical Properties

The interplay between the solute and solvent determines the extent of dissolution. Key solvent properties are summarized below.

Table 1: Properties of Representative Organic Solvents [9]

| Solvent | Class | Polarity Index | Dielectric Constant (20°C) | Hydrogen Bonding | Predicted Solubility |

|---|---|---|---|---|---|

| Methanol | Polar Protic | 5.1 | 32.7 | Donor & Acceptor | High |

| Ethanol | Polar Protic | 4.3 | 24.5 | Donor & Acceptor | High |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Acceptor Only | Moderate |

| DMSO | Polar Aprotic | 7.2 | 47.0 | Acceptor Only | High |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Acceptor Only | Moderate-Low |

| Dichloromethane | Nonpolar | 3.1 | 9.1 | Weak Acceptor | Low |

| Toluene | Nonpolar | 2.4 | 2.4 | None | Very Low |

| n-Hexane | Nonpolar | 0.1 | 1.9 | None | Negligible |

Causality: The high dielectric constant of solvents like DMSO and methanol helps to stabilize the separated ions of the hydrochloride salt, favoring dissolution. The ability of protic solvents to donate hydrogen bonds provides specific, strong interactions with the chloride anion and the carboxylic acid group, further enhancing solubility.

Conceptual Framework of Solute-Solvent Interactions

Caption: Relationship between compound features and solvent properties.

Temperature

For most solid solutes, solubility is an endothermic process, and thus solubility increases with temperature. However, this relationship must be determined empirically. Measuring solubility at different temperatures (e.g., 4°C, 25°C, and 37°C) can provide a more complete profile relevant to storage and physiological conditions.[10]

Data Summary and Conclusion

The following table should be used to compile experimentally determined data, providing a clear and comparative overview.

Table 2: Experimental Solubility Data for 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

| Solvent | Temperature (°C) | Mean Solubility (mg/mL) | Standard Deviation | Observations |

|---|---|---|---|---|

| e.g., Methanol | 25.0 | [Experimental Value] | [± Value] | e.g., Dissolves readily |

| e.g., Acetonitrile | 25.0 | [Experimental Value] | [± Value] | e.g., Forms slurry |

| e.g., Toluene | 25.0 | [Experimental Value] | [± Value] | e.g., Insoluble solid |

| ... | | | | |

This guide provides a robust, scientifically-grounded methodology for determining the solubility of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in organic solvents. By combining a predictive analysis based on molecular structure with the gold-standard shake-flask experimental protocol, researchers can generate reliable and accurate data. This information is fundamental for the rational design of synthetic processes, purification schemes, and formulation strategies, thereby accelerating research and development timelines. The emphasis on a self-validating protocol ensures that the generated data is trustworthy and reproducible, forming a solid foundation for subsequent scientific endeavors.

References

-

Rheolution Inc. (n.d.). Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Retrieved from [Link]

-

Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Retrieved from [Link]

- Martinez, M. N., et al. (2024). High-throughput nephelometry methodology for qualitative determination of aqueous solubility of chemical libraries. SLAS Discovery, 29(3), 100149.

-

BMG LABTECH. (n.d.). A fully automated kinetic solubility screen in 384-well plate format using nephelometry. Retrieved from [Link]

- Cole, T., & Fortaner Torrent, S. (2023). Solubility Determination of Chemicals by Nephelometry.

-

Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Retrieved from [Link]

-

SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]

-

SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

-

Chinese Pharmaceutical Journal. (2016). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Retrieved from [Link]

-

Research Journal of Pharmaceutical Dosage Forms and Technology. (n.d.). Drug Dissolution Enhancement by Salt Formation. Retrieved from [Link]

-

PubMed. (n.d.). Precaution on use of hydrochloride salts in pharmaceutical formulation. Retrieved from [Link]

- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.

-

ResearchGate. (2016). Investigation of Solubility and Dissolution of a Free Base and Two Different Salt Forms as a Function of pH. Retrieved from [Link]

Sources

- 1. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 2. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 3. rjpdft.com [rjpdft.com]

- 4. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. dissolutiontech.com [dissolutiontech.com]

- 6. scispace.com [scispace.com]

- 7. enamine.net [enamine.net]

- 8. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. solubility experimental methods.pptx [slideshare.net]

An In-depth Technical Guide to 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride: Sourcing, Synthesis, and Application in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in modern medicinal chemistry, recognized for its ability to impart favorable physicochemical and pharmacokinetic properties to drug candidates.[1][2] Among the vast array of morpholine-based building blocks, 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride has emerged as a compound of significant interest, particularly in the development of therapeutics targeting the central nervous system (CNS).[2][3] This in-depth technical guide provides a comprehensive overview of its suppliers, pricing, synthesis, and quality control, offering a critical resource for researchers and drug development professionals seeking to leverage this valuable molecule.

Sourcing and Procurement: Identifying Suppliers and Navigating Pricing

Acquiring 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride requires careful consideration of its stereochemistry, as both the chiral (S)-enantiomer and the racemic mixture are commercially available, each with distinct CAS numbers and applications.

Key Suppliers

A number of chemical suppliers offer 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, primarily for research and development purposes. Notable suppliers include:

-

For the (S)-enantiomer (CAS: 1313277-24-5):

-

Sigma-Aldrich

-

Fisher Scientific[4]

-

Ambeed, Inc. (available through Sigma-Aldrich)

-

-

For the racemic form (CAS: 1255098-60-2):

-

King-Pharm[1]

-

It is advisable to contact these suppliers directly to inquire about the availability of bulk quantities and to obtain certificates of analysis to ensure the material meets the required specifications for your research.

Pricing Landscape

The cost of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride can vary significantly based on the stereoisomer, quantity, and supplier. The (S)-enantiomer, being a single stereoisomer, is generally more expensive due to the additional steps required for its chiral synthesis or resolution.

Table 1: Representative Pricing for (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride (CAS: 1313277-24-5)

| Quantity | Price (USD) | Supplier |

| 100 mg | $226.55 | Sigma-Aldrich |

| 250 mg | $382.95 | Sigma-Aldrich |

| 1 g | $1,033.85 | Sigma-Aldrich |

| 5 g | $3,832.95 | Sigma-Aldrich |

Note: Prices are subject to change and may not include shipping and handling fees. It is recommended to request a formal quote from the supplier for the most up-to-date pricing.

For researchers requiring larger, multi-gram to kilogram quantities, it is imperative to engage with suppliers who specialize in bulk chemical manufacturing. While online catalog prices for small quantities are readily available, bulk pricing is typically not advertised and requires direct negotiation with the manufacturers.

The Strategic Importance of the Morpholine Moiety in Drug Design

The morpholine ring is considered a "privileged structure" in medicinal chemistry, meaning it is a molecular scaffold that is capable of binding to multiple biological targets.[1] Its incorporation into drug candidates can offer several advantages:

-

Improved Physicochemical Properties: The presence of the oxygen atom in the morpholine ring can enhance the aqueous solubility of a compound, which is often a critical factor for oral bioavailability.[2]

-

Enhanced Pharmacokinetics: The morpholine moiety can positively influence a drug's absorption, distribution, metabolism, and excretion (ADME) profile. For instance, it can improve metabolic stability and permeability across biological membranes, including the blood-brain barrier (BBB).[2][5]

-

Modulation of Biological Activity: The rigid, chair-like conformation of the morpholine ring can help to orient other functional groups on the molecule in a way that optimizes their interaction with a biological target, thereby increasing potency and selectivity.[2]

The 6,6-dimethyl substitution on the morpholine ring can further enhance metabolic stability by blocking potential sites of oxidation. This structural feature can be particularly advantageous in the design of long-acting pharmaceuticals.

Synthesis and Manufacturing: A Look into the Chemistry

While specific, detailed industrial synthesis protocols for 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride are often proprietary, the general principles of morpholine synthesis can be understood from the scientific literature. A plausible retrosynthetic analysis suggests that the target molecule can be constructed from simpler, readily available starting materials.

A potential synthetic route for a related compound, (S)-3-morpholinyl carboxylic acid, is outlined in a patent, which starts from the amino acid L-serine.[6] This process involves several key steps, including esterification, N-acylation, cyclization, and reduction.

Caption: A conceptual workflow for the synthesis of a morpholine-3-carboxylic acid derivative.

This generalized pathway highlights the key transformations that would be necessary to construct the morpholine core and introduce the desired functional groups. The synthesis of the 6,6-dimethyl analog would likely involve a starting material that already contains the gem-dimethyl group or a strategy to introduce it at an appropriate stage.

Quality Control and Analytical Methods: Ensuring Purity and Identity

For any research or drug development application, rigorous quality control of the starting materials is paramount. The analysis of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride should focus on confirming its identity, purity, and, in the case of the (S)-enantiomer, its chiral integrity.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules.

-

¹H NMR: The proton NMR spectrum will provide information on the number and types of protons present in the molecule and their connectivity. Key signals to expect would be those corresponding to the methyl groups, the methylene protons on the morpholine ring, and the proton at the C3 position.

-

¹³C NMR: The carbon NMR spectrum will show signals for each unique carbon atom in the molecule, confirming the carbon skeleton.

While a publicly available, fully assigned NMR spectrum for this specific compound is not readily found, general chemical shift ranges for morpholine derivatives are well-documented.[7][8]

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Morpholine Derivatives

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C-CH₃ | ~1.0 - 1.5 | ~20 - 30 |

| N-CH₂ | ~2.5 - 3.5 | ~45 - 55 |

| O-CH₂ | ~3.5 - 4.5 | ~65 - 75 |

| C-COOH | Variable (broad) | ~170 - 180 |

Note: These are approximate ranges and can be influenced by the solvent and other substituents.

Chiral Purity Analysis

For the (S)-enantiomer, determining the enantiomeric excess (ee) is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this analysis.[9][10]

Experimental Protocol: Chiral HPLC Method Development

-

Column Selection: A variety of CSPs are commercially available, often based on polysaccharides (e.g., cellulose or amylose derivatives) or proteins. The selection of the appropriate column is often empirical and may require screening several different columns.

-

Mobile Phase Selection: A typical mobile phase for chiral separations on polysaccharide-based columns is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.

-

Method Optimization: Once a column and mobile phase system that shows some separation of the enantiomers is identified, the method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve baseline resolution.

-

Detection: Detection is typically performed using a UV detector at a wavelength where the compound absorbs.

Caption: A typical workflow for the analysis of chiral purity by HPLC.

Applications in Drug Discovery and Development

The unique structural features of 6,6-Dimethyl-morpholine-3-carboxylic acid make it a valuable building block for the synthesis of complex molecules with therapeutic potential. Its primary application lies in its use as a scaffold to which other pharmacophoric groups can be attached.

The morpholine moiety is frequently found in drugs targeting the CNS, where its ability to improve BBB permeability is a significant advantage.[2][3] For example, morpholine analogs have been investigated for their potential in treating neurodegenerative diseases, mood disorders, and pain.[2][3] The carboxylic acid functional group provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the facile incorporation of this scaffold into a wide range of molecular architectures.

Conclusion

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a valuable and versatile building block for medicinal chemists and drug development professionals. Its strategic use can lead to the development of drug candidates with improved physicochemical and pharmacokinetic properties. This guide has provided a comprehensive overview of the key technical aspects related to this compound, from sourcing and pricing to synthesis and quality control. By understanding these fundamental principles, researchers can more effectively utilize this important scaffold in their drug discovery efforts.

References

-

ResearchGate. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. [Link][5]

-

Pharmacy Formulas. Morpholine derivatives as potential agents for neurological manifestations of nervous system diseases. [Link]

-

PubMed. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link][2]

-

Taylor & Francis Online. Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. [Link]

-

National Center for Biotechnology Information. Occurrence of Morpholine in Central Nervous System Drug Discovery. [Link][3]

-

PubMed. Subchronic inhalation toxicity of morpholine in rats. [Link]

- Google Patents.

-

The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]

- Google Patents.

-

ResearchGate. Acute Toxicologic Evaluation of Morpholine, 4-(2-Benzothiazolyl Thio). [Link]

-

E3S Web of Conferences. Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

- Google Patents.

-

ChemRxiv. Green Synthesis of Morpholines via Selective Monoalkylation of Amines. [Link]

-

Google Patents. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid. [6]

- Google Patents.

-

ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. [Link]

-

LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. [Link][9]

-

Journal of Pharmaceutical and Biomedical Analysis. CHIRAL DRUG ANALYSIS AND THEIR APPLICATION Review Article. [Link]

-

ResearchGate. HPLC Separation of Enantiomers of Some Chiral Carboxylic Acid Derivatives Using Polysaccharide-Based Chiral Columns and Polar Organic Mobile Phases. [Link]

-

International Laboratory USA. 4-BOC-6,6-DIMETHYL-MORPHOLINE-3-CARBOXYLIC ACID. [Link]

-

SpringerLink. Chiral Separation by HPLC Using the Ligand-Exchange Principle. [Link]

-

National Center for Biotechnology Information. Expanding Complex Morpholines Using Systematic Chemical Diversity. [Link]

-

KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

Sources

- 1. 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride [1255098-60-2] | King-Pharm [king-pharm.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. eMolecules (S)-6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride | Fisher Scientific [fishersci.com]

- 5. researchgate.net [researchgate.net]

- 6. CN102617503A - Novel synthetic method of (S)-3-morpholinyl carboxylic acid - Google Patents [patents.google.com]

- 7. scienceopen.com [scienceopen.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. phx.phenomenex.com [phx.phenomenex.com]

Navigating the Terrain of a Novel Morpholine Derivative: A Technical Guide to the Safe Handling of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride

For Researchers, Scientists, and Drug Development Professionals

The morpholine scaffold is a cornerstone in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates.[1][2] As novel derivatives are synthesized and evaluated, a thorough understanding of their chemical properties and toxicological profiles is paramount for ensuring laboratory safety and the integrity of research. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride, a compound of interest in drug discovery and development.

Section 1: Chemical & Physical Identity

6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a solid, white to off-white crystalline powder.[3] Its chemical structure incorporates a morpholine ring, a common heterocyclic motif in pharmaceuticals, with dimethyl substitution at the 6-position and a carboxylic acid at the 3-position, supplied as a hydrochloride salt.

| Property | Value | Source |

| CAS Number | 1313277-24-5 | Sigma-Aldrich[3] |

| Molecular Formula | C₇H₁₄ClNO₃ | Sigma-Aldrich[3] |

| Physical Form | Solid | Sigma-Aldrich[3] |

| Purity | 97% | Sigma-Aldrich[3] |

| Storage Temperature | Room Temperature, Inert Atmosphere | Sigma-Aldrich[3] |

A key feature of this molecule is the presence of both an amine and an ether functional group within the morpholine ring. The ether oxygen can influence the electron density of the nitrogen atom, affecting its basicity and nucleophilicity compared to simpler secondary amines.[4]

Section 2: Hazard Identification and Toxicological Profile

GHS Hazard Statements for (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride: [3]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Based on these classifications, the primary hazards are associated with acute toxicity upon ingestion and irritation of the skin, eyes, and respiratory tract.

Inference from Structurally Related Compounds:

The Safety Data Sheet for cis-2,6-dimethylmorpholine, which lacks the carboxylic acid and hydrochloride moieties, indicates that it is a flammable liquid and vapor, harmful in contact with skin, and causes severe skin burns and eye damage.[5][6] While 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride is a solid, the inherent reactivity of the morpholine ring suggests that caution should be exercised.

Long-term exposure to morpholine has been studied, and while it is not classifiable as to its carcinogenicity to humans (Group 3), there is a potential for conversion to the carcinogenic compound N-nitrosomorpholine.[7] This is a critical consideration for any research involving morpholine derivatives, particularly under conditions that might favor nitrosation.

Section 3: Safe Handling and Storage Protocols

A proactive and informed approach to handling and storage is essential to minimize risk. The following protocols are based on the known hazards and best practices in a laboratory setting.

Engineering Controls

All handling of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride powder should be conducted in a certified chemical fume hood to prevent inhalation of dust particles.[5] The work area should be well-ventilated.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against exposure.

| PPE Component | Specification | Rationale |

| Eye Protection | Safety glasses with side-shields or goggles. | Protects against splashes and airborne particles causing serious eye irritation.[5] |

| Hand Protection | Chemically resistant gloves (e.g., nitrile). | Prevents skin contact, which can cause irritation.[5] |

| Body Protection | Laboratory coat. | Protects against accidental spills and contamination of personal clothing.[5] |

| Respiratory Protection | Not typically required when handled in a fume hood. | If weighing or transferring large quantities outside of a fume hood, a NIOSH-approved respirator may be necessary.[5][6] |

Hygiene Practices

-

Wash hands thoroughly after handling the compound.[5]

-

Do not eat, drink, or smoke in the laboratory.[5]

-

Remove contaminated clothing and wash it before reuse.[5]

Storage

Store 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride in a tightly closed container in a dry, well-ventilated area at room temperature under an inert atmosphere.[3] Keep away from strong oxidizing agents and strong acids.[5]

Section 4: Exposure Controls and Emergency Procedures

Rapid and appropriate responses to accidental exposure are critical.

First-Aid Measures

-

If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[5]

-

In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[5]

-

In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]

-

If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]

Accidental Release Measures

In the event of a spill, follow these steps:

-

Evacuate: Clear the area of all personnel.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material, avoiding dust generation.

-

Collect: Place the spilled material into a suitable, labeled container for disposal.

-

Clean: Clean the spill area with a suitable solvent (e.g., water), and collect the cleaning solution for disposal.

-

Dispose: Dispose of the waste in accordance with local, state, and federal regulations.

Section 5: Experimental Workflows

Weighing and Solution Preparation

Caption: Workflow for weighing and preparing solutions of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

Spill Response Decision Tree

Caption: Decision tree for responding to a spill of 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride.

Section 6: Disposal Considerations

All waste materials, including the compound itself, contaminated materials, and cleaning solutions, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of down the drain.

Conclusion

While 6,6-Dimethyl-morpholine-3-carboxylic acid hydrochloride presents manageable hazards, a thorough understanding of its potential risks and strict adherence to safety protocols are essential for its safe use in a research setting. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can minimize their risk of exposure and ensure a safe laboratory environment for the advancement of science.

References

-

Cis-2,6-Dimethylmorpholine Safety Data Sheet - Jubilant Ingrevia. (URL: [Link])

- Method for purifying cis-2, 6-dimethyl morpholine - Google P

-

Morpholine (HSG 92, 1995) - Inchem.org. (URL: [Link])

-

SAFETY DATA SHEET: Morpholine - Carl ROTH. (URL: [Link])

-

A review on pharmacological profile of Morpholine derivatives - ResearchGate. (URL: [Link])

-

Morpholines | AMERICAN ELEMENTS®. (URL: [Link])

-

β-DIMETHYLAMINOPROPIOPHENONE HYDROCHLORIDE - Organic Syntheses Procedure. (URL: [Link])

-

Morpholine - SAFETY DATA SHEET. (URL: [Link])

-

Morpholine - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI. (URL: [Link])

-

An updated review on morpholine derivatives with their pharmacological actions | International journal of health sciences - ScienceScholar. (URL: [Link])

Sources

- 1. researchgate.net [researchgate.net]

- 2. sciencescholar.us [sciencescholar.us]

- 3. (S)-6,6-Dimethylmorpholine-3-carboxylic acid hydrochloride | 1313277-24-5 [sigmaaldrich.com]

- 4. Morpholine: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]

- 5. jubilantingrevia.com [jubilantingrevia.com]

- 6. fishersci.com [fishersci.com]

- 7. Morpholine (HSG 92, 1995) [inchem.org]

The Versatile Scaffold: A Technical Guide to the Biological Activity of Substituted Morpholine Carboxylic Acids

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Introduction: The Morpholine Moiety in Medicinal Chemistry

The morpholine ring, a six-membered saturated heterocycle containing both an oxygen and a nitrogen atom, is a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including improved aqueous solubility, metabolic stability, and the ability to form hydrogen bonds, make it an attractive component in the design of novel therapeutic agents.[1][2] The introduction of a carboxylic acid functionality, either directly on the morpholine ring or on a substituent, further enhances the potential for targeted biological activity by providing an additional site for interaction with biological macromolecules and influencing pharmacokinetic profiles. This technical guide provides an in-depth exploration of the synthesis, biological activities, and structure-activity relationships (SAR) of substituted morpholine carboxylic acids, offering valuable insights for researchers in drug discovery and development.

I. Synthetic Strategies for Substituted Morpholine Carboxylic Acids

The synthesis of substituted morpholine carboxylic acids can be approached through various routes, depending on the desired substitution pattern. Key strategies include the cyclization of amino alcohols and the modification of pre-formed morpholine scaffolds.

A. Synthesis of C-Substituted Morpholine Carboxylic Acids

A common strategy for synthesizing C-substituted morpholine-2-carboxylic acids involves the use of amino acid precursors. For instance, (S)-N-BOC-morpholine-2-carboxylic acid can be synthesized from epichlorohydrin in a process that does not require chromatography, making it highly efficient for large-scale production.[3]

A diastereoselective protocol for the synthesis of 2,3-disubstituted-6-methoxy-morpholine-2-carboxylic acid derivatives has also been developed. This method utilizes a key condensation reaction between 5,6-diethoxy-5,6-dimethyl-1,4-dioxan-2-one and an appropriate imine to control the stereochemistry at the C2 and C3 positions.[3]

Experimental Protocol: Synthesis of (S)-N-BOC-morpholine-2-carboxylic acid [3]

This protocol outlines a concise, chromatography-free synthesis from epichlorohydrin.

Step 1: Ring opening of epichlorohydrin

-

(S)-epichlorohydrin is reacted with a suitable amine nucleophile to open the epoxide ring.

Step 2: Cyclization

-

The resulting amino alcohol is then subjected to cyclization conditions to form the morpholine ring.

Step 3: Introduction of the carboxylic acid group

-

The hydroxymethyl group at the 2-position is oxidized to a carboxylic acid using a suitable oxidizing agent (e.g., TEMPO/bleach).

Step 4: N-BOC Protection

-

The nitrogen of the morpholine ring is protected with a di-tert-butyl dicarbonate (Boc) group to yield the final product.

B. Synthesis of N-Substituted Morpholine Carboxylic Acid Derivatives

N-substitution allows for the introduction of a wide variety of functional groups that can modulate the biological activity of the morpholine carboxylic acid scaffold. A general approach involves the reaction of a morpholine carboxylic acid ester with an appropriate alkylating or arylating agent, followed by ester hydrolysis.

Experimental Protocol: General Synthesis of N-Aryl Morpholine-2-carboxylic Acids

Step 1: N-Arylation

-

To a solution of morpholine-2-carboxylic acid ethyl ester in a suitable solvent (e.g., DMF), add an aryl halide (e.g., aryl bromide) and a palladium catalyst (e.g., Pd2(dba)3) with a suitable ligand (e.g., BINAP).

-

Add a base (e.g., NaOtBu) and heat the reaction mixture until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, the reaction is worked up by extraction and purified by column chromatography.

Step 2: Ester Hydrolysis

-

The N-aryl morpholine-2-carboxylic acid ethyl ester is dissolved in a mixture of THF and water.

-

Lithium hydroxide (LiOH) is added, and the mixture is stirred at room temperature until the ester is fully hydrolyzed.

-

The reaction is then acidified with a dilute acid (e.g., 1N HCl) and the product is extracted with an organic solvent.

-

The organic layer is dried and concentrated to yield the N-aryl morpholine-2-carboxylic acid.

II. Anticancer Activity of Substituted Morpholine Carboxylic Acids

Substituted morpholine carboxylic acids have emerged as a promising class of compounds with significant anticancer potential. Their mechanism of action often involves the inhibition of key enzymes and signaling pathways implicated in tumor growth and survival.

A. Structure-Activity Relationship (SAR) Insights

SAR studies have revealed that the nature and position of substituents on both the morpholine and the carboxylic acid-bearing moiety play a crucial role in determining the anticancer potency and selectivity. For instance, in a series of 2-aryl-quinazolin-4-yl aminobenzoic acid derivatives, the position of the carboxylic acid group on the anilino motif significantly influenced their inhibitory activity against cancer-associated carbonic anhydrase isoforms IX and XII.[4]

The introduction of bulky aryl groups at the C-2 position of 6-diethylaminoquinazolinones, which can be considered derivatives of anthranilic acid, has been shown to enhance cytotoxicity against various cancer cell lines, with some compounds exhibiting IC50 values in the nanomolar range.[5]

B. Molecular Targets and Mechanisms of Action

The anticancer activity of morpholine carboxylic acid derivatives has been attributed to the inhibition of various molecular targets, including:

-

Kinases: The morpholine moiety is a well-known pharmacophore for kinase inhibitors.[6] Substituted morpholines have been shown to target kinases involved in cell proliferation and survival pathways.

-

Carbonic Anhydrases: As mentioned, certain quinazoline carboxylic acid derivatives bearing a morpholine substituent act as inhibitors of tumor-associated carbonic anhydrase isoforms, which are involved in regulating tumor pH and promoting cancer cell survival.[4]

-

Topoisomerases: Some 2-aryl-6-diethylaminoquinazolinones have been suggested to exert their anticancer effects by inhibiting topoisomerase I.[5]

Table 1: Anticancer Activity of Selected Substituted Morpholine Carboxylic Acid Derivatives

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Aryl-6-diethylaminoquinazolinone | KB, Hep-G2, LU-1, MCF-7 | 0.02 - 0.08 | [5] |

| 2-Aryl-quinazolin-4-yl aminobenzoic acid | Various | - | [4] |

Visualization 1: General Structure of Anticancer Morpholine Carboxylic Acid Derivatives

Caption: Relationship between the morpholine carboxylic acid scaffold, its substituents, and biological targets in cancer.

Experimental Protocol: MTT Assay for Cytotoxicity Screening [1][7][8]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

1. Cell Seeding:

-

Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

2. Compound Treatment:

-

Prepare serial dilutions of the test compounds in culture medium.

-

Replace the medium in the wells with 100 µL of the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubate for 24 or 48 hours.

3. MTT Addition and Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate for 4 hours at 37°C in the dark.

4. Formazan Solubilization:

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes.

5. Absorbance Measurement:

-

Measure the absorbance at 570 nm using a microplate reader.

6. Data Analysis:

-

Calculate the percentage of cell viability relative to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

III. Antimicrobial Activity of Substituted Morpholine Carboxylic Acids

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Substituted morpholine carboxylic acids and their derivatives have demonstrated promising activity against a range of bacteria and fungi.

A. Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these compounds is highly dependent on their structural features. For example, in a series of morpholine derivatives containing an azole nucleus, the presence of different heterocyclic moieties significantly impacted their activity against various microorganisms.[9] The length of an alkyl chain in bis-morpholine triazine quaternary ammonium salts was also shown to be a critical determinant of their antibacterial activity.[1]

B. Spectrum of Activity

Substituted morpholine carboxylic acid derivatives have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. For instance, certain morpholine derivatives have exhibited inhibitory action against Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans, and Saccharomyces cerevisiae.[9]

Table 2: Antimicrobial Activity of Selected Substituted Morpholine Carboxylic Acid Derivatives

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| Morpholine derivatives with azole nucleus | Mycobacterium smegmatis | 15.6 | [9] |

| Candida albicans | 500-1000 | [9] | |

| Saccharomyces cerevisiae | 500-1000 | [9] | |

| Bis-morpholine triazine quaternary ammonium salts | Staphylococcus aureus | 50 | [1] |

| Escherichia coli | 400 | [1] |

Visualization 2: Workflow for Antimicrobial Susceptibility Testing

Caption: A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

Experimental Protocol: Broth Microdilution Method for MIC Determination [10][11][12][13][14]

The broth microdilution method is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

-

Prepare serial two-fold dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.

-

Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).

2. Inoculation:

-

Inoculate each well of the microtiter plate with the microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Include a growth control (no compound) and a sterility control (no inoculum).

3. Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

4. MIC Determination:

-

The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

IV. Central Nervous System (CNS) Activity of Morpholine Derivatives

The physicochemical properties of the morpholine ring, such as its ability to improve blood-brain barrier permeability, make it a valuable scaffold for the development of CNS-active drugs.[2][15][16] While specific data on morpholine carboxylic acids in the CNS is less abundant, the general principles of morpholine-containing compounds in this area are highly relevant.

Morpholine derivatives have been investigated for their potential in treating a range of CNS disorders, including mood disorders, pain, and neurodegenerative diseases.[2][15] They can act as modulators of various receptors and enzymes in the CNS. The introduction of a carboxylic acid group could potentially enhance the interaction with specific targets within the CNS and fine-tune the pharmacokinetic properties for optimal brain exposure.

V. Conclusion and Future Perspectives

Substituted morpholine carboxylic acids represent a versatile and promising class of compounds with a broad spectrum of biological activities. Their synthetic accessibility and the tunable nature of their structure allow for the systematic exploration of structure-activity relationships to optimize potency and selectivity against various therapeutic targets. The data presented in this guide highlight their potential as anticancer, antimicrobial, and potentially CNS-active agents.

Future research in this area should focus on:

-

The development of novel and efficient synthetic methodologies to access a wider diversity of substituted morpholine carboxylic acids.

-

Comprehensive SAR studies to elucidate the key structural features required for potent and selective activity against specific biological targets.

-

In-depth mechanistic studies to understand the molecular basis of their biological effects.

-

Evaluation of the pharmacokinetic and toxicological profiles of lead compounds to assess their drug-likeness and potential for clinical development.

By leveraging the principles of medicinal chemistry and rigorous biological evaluation, the full therapeutic potential of substituted morpholine carboxylic acids can be unlocked, paving the way for the development of new and effective treatments for a range of human diseases.

References

-

Broth microdilution Definition - Intro to Pharmacology Key Term | Fiveable. (URL: [Link])

-

Diastereoselective Protocols for the Synthesis of 2,3-trans- and 2,3-cis-6-Methoxy-morpholine-2-carboxylic Acid Derivatives | The Journal of Organic Chemistry. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - ACS Publications. (URL: [Link])

-

Broth microdilution - Wikipedia. (URL: [Link])

-

MTT Cell Assay Protocol. (URL: [Link])

-

Synthesis and Antimicrobial Evaluation of Bis‐morpholine Triazine Quaternary Ammonium Salts - PMC - NIH. (URL: [Link])

-

MIC Determination By Microtitre Broth Dilution Method - Hancock Lab. (URL: [Link])

-

In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay - International Journal of Pharmaceutical Research and Applications (IJPRA). (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC. (URL: [Link])

-

(PDF) morpholine antimicrobial activity - ResearchGate. (URL: [Link])

-

Antimicrobial activity of morpholine derivatives 3-6. - ResearchGate. (URL: [Link])

-

Full article: Therapeutic potential of morpholine-based compounds in neurodegenerative diseases: SAR insights and analysis. (URL: [Link])

-

Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PubMed Central. (URL: [Link])

-

Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed. (URL: [Link])

-

Biological activities of morpholine derivatives and molecular targets involved. - ResearchGate. (URL: [Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update - E3S Web of Conferences. (URL: [Link])

-

Revealing quinquennial anticancer journey of morpholine: A SAR based review. (URL: [Link])

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed. (URL: [Link])

-

Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. (URL: [Link])

-

MIC (Broth Microdilution) Testing - YouTube. (URL: [Link])

-

Synthesis and Anticancer Activity of 2-Aryl-6-diethylaminoquinazolinone Derivatives. (URL: [Link])

-

Morpholine synthesis - Organic Chemistry Portal. (URL: [Link])

-

Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PubMed Central. (URL: [Link])

-

Antimicrobial susceptibility testing (Broth microdilution method) - WOAH - Asia. (URL: [Link])

-

Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) | Request PDF. (URL: [Link])

-

Synthesis and SAR of morpholine and its derivatives: A review update - Semantic Scholar. (URL: [Link])

-

Concise Synthesis of ( S )-N-BOC-2-Hydroxymethylmorpholine and ( S )-N-BOC-Morpholine-2-carboxylic Acid - ResearchGate. (URL: [Link])

-

Microwave-Assisted Synthesis, Structural Characterization and Assessment of the Antibacterial Activity of Some New Aminopyridine, Pyrrolidine, Piperidine and Morpholine Acetamides - NIH. (URL: [Link])

-

Synthesis and SAR of Potential Anti-Cancer Agents of Quinoline Analogues: A Review. (URL: [Link])

-

Revealing quinquennial anticancer journey of morpholine: A SAR based review. (URL: [Link])

-

Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - NIH. (URL: [Link])

Sources

- 1. benchchem.com [benchchem.com]

- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Development of novel anilinoquinazoline-based carboxylic acids as non-classical carbonic anhydrase IX and XII inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. files01.core.ac.uk [files01.core.ac.uk]

- 6. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. texaschildrens.org [texaschildrens.org]

- 8. atcc.org [atcc.org]

- 9. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fiveable.me [fiveable.me]

- 11. Broth microdilution - Wikipedia [en.wikipedia.org]

- 12. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 13. youtube.com [youtube.com]

- 14. rr-asia.woah.org [rr-asia.woah.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

role of morpholine scaffold in medicinal chemistry and drug discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendance of a Privileged Scaffold

In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents with enhanced efficacy, selectivity, and favorable pharmacokinetic profiles is a paramount objective. Within the vast arsenal of molecular building blocks available to drug designers, the morpholine scaffold has emerged as a "privileged structure".[1][2] This simple, six-membered saturated heterocycle, containing both an amine and an ether functional group, is a recurring motif in a multitude of approved drugs and clinical candidates, underscoring its significance in contemporary drug discovery.[3][4] Its prevalence is not a matter of coincidence but a direct consequence of its unique and advantageous physicochemical, biological, and metabolic properties.[3][5] This technical guide provides a comprehensive exploration of the morpholine scaffold, delving into its fundamental properties, strategic applications in drug design, and its role in the development of transformative medicines across various therapeutic areas.

The Physicochemical Allure of the Morpholine Moiety

The utility of the morpholine ring in drug design is deeply rooted in its intrinsic physicochemical characteristics, which collectively contribute to the development of drug candidates with improved "drug-like" properties.[3][6]

A Balancing Act: Hydrophilicity and Lipophilicity